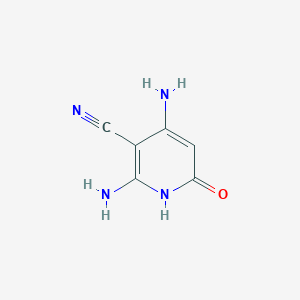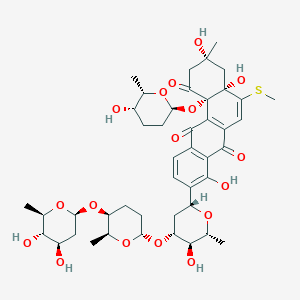
Urdamycin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urdamycin E is a natural product that has been isolated from Streptomyces bacteria. It is a member of the urdamycin family of compounds that have been found to have potent anticancer properties. Urdamycin E has been the focus of scientific research due to its potential as a therapeutic agent in the treatment of cancer.
科学的研究の応用
Anticancer Potential
Urdamycin E (Urd E) has shown significant potential in cancer treatment. A study by V. M. Dan et al. (2020) revealed that Urd E induces apoptosis and autophagy in cancer cell lines. It exerts anticancer action through the inactivation of the mTOR complex, a critical pathway in cancer cell survival and proliferation.
Biosynthesis and Molecular Structure
Understanding the biosynthesis and molecular structure of Urdamycin E is crucial for its potential therapeutic applications. B. Faust et al. (2000) discovered enzymes involved in the biosynthesis of Urdamycin A, which is closely related to Urdamycin E. They identified gene clusters responsible for specific steps in the biosynthetic pathway. Additionally, D. Hoffmeister et al. (2003) studied UrdGT2, a glycosyltransferase crucial in the biosynthesis pathway of Urdamycin E, providing insights into the molecular structure and formation of this compound.
Antibacterial and Antitubercular Properties
Urdamycin E also exhibits potent antibacterial and antitubercular activities. Research by Khomsan Supong et al. (2012) revealed that Urdamycin E and its derivatives are effective against Plasmodium palcifarum and Mycobacterium tuberculosis, indicating its potential in treating malaria and tuberculosis.
Glycosyltransferase Function in Biosynthesis
The function of glycosyltransferases in the biosynthesis of Urdamycin A, closely related to Urdamycin E, was elucidated by A. Trefzer et al. (2000) in their study. They demonstrated how these enzymes contribute to the glycosylation process, a key step in the formation of Urdamycin E.
Substrate Specificity of Glycosyltransferases
Further exploring the role of glycosyltransferases, D. Hoffmeister et al. (2002) engineered glycosyltransferases to alter and broaden their substrate specificity. This research provides insight into how modifying these enzymes can impact the production and structure of Urdamycin E.
特性
CAS番号 |
104542-47-4 |
|---|---|
製品名 |
Urdamycin E |
分子式 |
C44H58O17S |
分子量 |
891 g/mol |
IUPAC名 |
(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |
InChIキー |
WDNBUGBJVRAIKE-JGRVRNPESA-N |
異性体SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
正規SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
同義語 |
urdamycin E urdamycin-E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



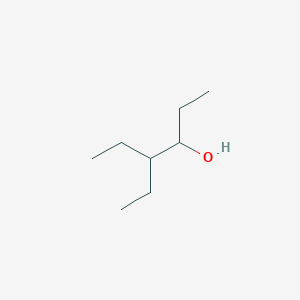

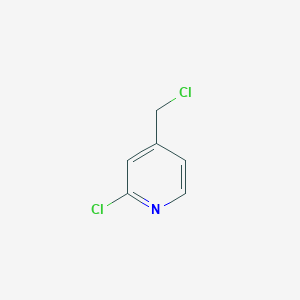
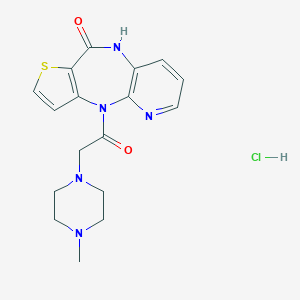
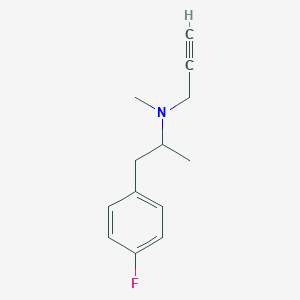
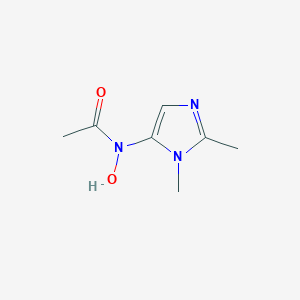
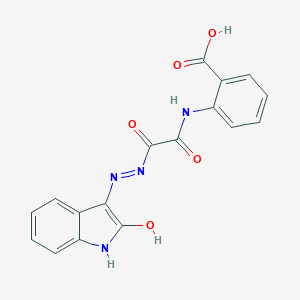
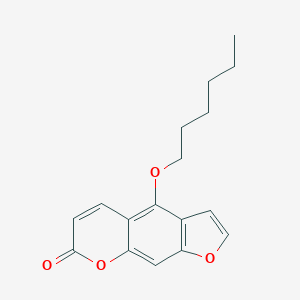

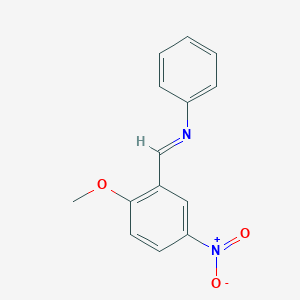

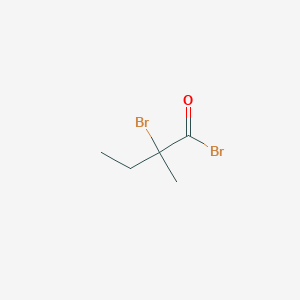
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
